molecular formula C5H5BrN2O B572747 5-Bromo-1-methyl-1H-pyrazin-2-one CAS No. 1243288-53-0

5-Bromo-1-methyl-1H-pyrazin-2-one

Cat. No. B572747
M. Wt: 189.012
InChI Key: OUTMOQVYGNSIMU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazin-2-one is a chemical compound with the CAS Number: 1243288-53-0 . It has a molecular weight of 189.01 and its linear formula is C5H5BrN2O .


Molecular Structure Analysis

The SMILES string of 5-Bromo-1-methyl-1H-pyrazin-2-one is CN1C=C(N=CC1=O)Br . The InChI is 1S/C5H5BrN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3 . These notations provide a way to represent the molecule’s structure using text.


Physical And Chemical Properties Analysis

5-Bromo-1-methyl-1H-pyrazin-2-one is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Antimicrobial and Anticancer Agents

    • Application : The pharmacological activities of thiazole and pyrazole moieties, which are similar to the structure of “5-Bromo-1-methyl-1H-pyrazin-2-one”, have been thoroughly described as antimicrobial and anticancer agents .
    • Method : A convenient synthesis of novel pyrazolo[5,1-b]thiazole-based heterocycles was carried out. The synthesized compounds were characterized by IR, 1H and 13C NMR spectroscopy and mass spectrometry .
    • Results : Some selected examples were screened and evaluated for their antimicrobial and anticancer activities and showed promising results .
  • Antitumor Scaffold

    • Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are structurally related to “5-Bromo-1-methyl-1H-pyrazin-2-one”, have a high impact in medicinal chemistry due to their significant photophysical properties .
    • Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
    • Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Pyrrolopyrazine Derivatives
    • Application : Pyrrolopyrazine derivatives, which are structurally related to “5-Bromo-1-methyl-1H-pyrazin-2-one”, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
    • Method : Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
  • Nitrogen-Containing Heterocycles
    • Application : Nitrogen-containing heterocycles, which are structurally related to “5-Bromo-1-methyl-1H-pyrazin-2-one”, have played a key role in drug production . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Method : This review explained various synthetic routes for nitrogen-containing heterocycles, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : According to the findings, nitrogen-containing heterocycles exhibited more antibacterial, antifungal, and antiviral activities .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTMOQVYGNSIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697455
Record name 5-Bromo-1-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-pyrazin-2-one

CAS RN

1243288-53-0
Record name 5-Bromo-1-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
P Zheng, J Zhang, H Ma, X Yuan, P Chen… - Bioorganic & Medicinal …, 2019 - Elsevier
… 5-Bromo-1-methyl-1H-pyrazin-2-one (2.67 g, 14.13 mmol), Tosylmethyl isocyanide (3.33 g, 16.95 mmol) was placed in a round bottom flask, cooled to 0 C, and THF (10 mL) was added. …
Number of citations: 7 www.sciencedirect.com

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